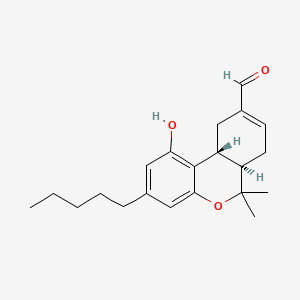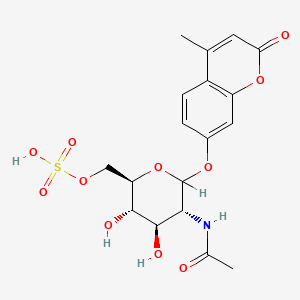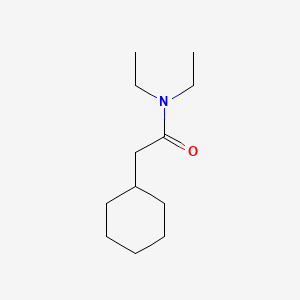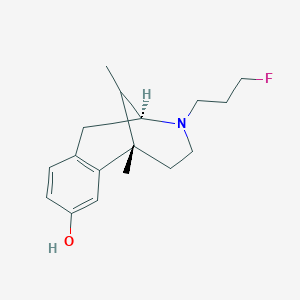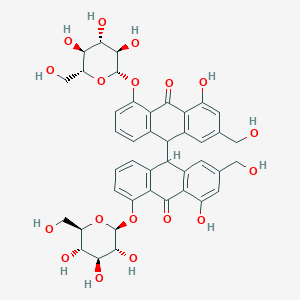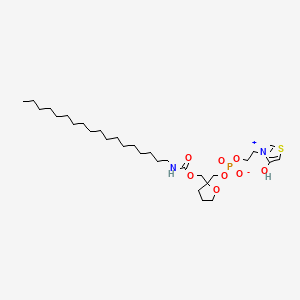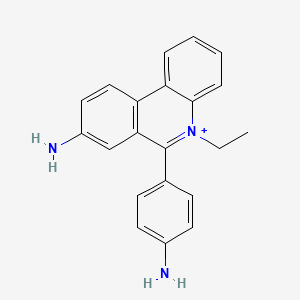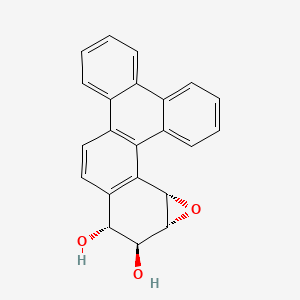
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is a polycyclic aromatic hydrocarbon (PAH) derivative. It is known for its complex structure and significant biological activity. This compound is particularly notable for its role in the study of carcinogenic mechanisms, as it is a metabolite of benzo(g)chrysene, a known carcinogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide typically involves multiple steps. One common method starts with the preparation of benzo(g)chrysene-11,12-dihydrodiol, which is then converted to the epoxide form. The synthesis involves the use of optically active starting materials to ensure the desired stereochemistry of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The synthesis is typically carried out in research laboratories under controlled conditions to ensure the purity and stereochemistry of the compound.
Chemical Reactions Analysis
Types of Reactions
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound, potentially leading to the formation of more reactive species.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield diols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is used as a model compound to study the reactivity and mechanisms of PAHs. Its complex structure makes it an interesting subject for synthetic and mechanistic studies.
Biology
In biological research, this compound is used to study the interactions between PAHs and biological macromolecules like DNA. It is particularly important in understanding how PAHs form DNA adducts, which are critical in the study of mutagenesis and carcinogenesis .
Medicine
In medical research, this compound is used to investigate the mechanisms of cancer development. Its ability to form DNA adducts makes it a valuable tool for studying the initiation and progression of cancer at the molecular level .
Industry
While its industrial applications are limited, the compound is used in specialized research settings to develop new materials and chemicals that can interact with PAHs. This includes the development of sensors and remediation technologies for PAH contamination.
Mechanism of Action
The mechanism of action of (-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide involves its interaction with DNA to form adducts. These adducts can cause mutations by interfering with DNA replication and repair processes. The compound’s epoxide group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on DNA bases .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another PAH derivative known for its carcinogenic properties.
Dibenzo(a,l)pyrene-11,12-dihydrodiol-13,14-epoxide: Similar in structure and reactivity, also studied for its carcinogenic potential.
Uniqueness
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is unique due to its specific stereochemistry and the particular positions of the diol and epoxide groups. This specificity makes it a valuable compound for studying the stereochemical aspects of PAH-DNA interactions and the resulting biological effects .
Properties
CAS No. |
119441-69-9 |
|---|---|
Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(16S,18R,19S,20R)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21+,22-/m1/s1 |
InChI Key |
GZHHSQMUVHHNOY-CLAROIROSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@H]([C@@H]([C@@H]6[C@H]5O6)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
Key on ui other cas no. |
119479-44-6 132832-27-0 |
Synonyms |
enzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha, 9aalpha)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha,9aalpha), (+-)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8abeta,9abeta), (+-)-isomer BgC-diol-epoxide syn-benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



